molecular formula C18H18O8S B587649 3,3'-Sulfonylbis[6-ethoxy-benzoic Acid] CAS No. 860563-20-8

3,3'-Sulfonylbis[6-ethoxy-benzoic Acid]

Cat. No.: B587649
CAS No.: 860563-20-8
M. Wt: 394.394
InChI Key: DSGDOXYEZTYKNT-UHFFFAOYSA-N
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Chemical Reactions Analysis

3,3’-Sulfonylbis[6-ethoxy-benzoic Acid] undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,3’-Sulfonylbis[6-ethoxy-benzoic Acid] involves its interaction with molecular targets through its sulfonyl and ethoxy groups. These interactions can affect various biochemical pathways, depending on the specific application. The compound’s ability to undergo multiple types of chemical reactions makes it a valuable tool in modifying and studying biological molecules.

Comparison with Similar Compounds

3,3’-Sulfonylbis[6-ethoxy-benzoic Acid] can be compared with other similar compounds such as:

The uniqueness of 3,3’-Sulfonylbis[6-ethoxy-benzoic Acid] lies in its combination of sulfonyl and ethoxy groups, providing a broader range of chemical reactivity and applications .

Properties

IUPAC Name

5-(3-carboxy-4-ethoxyphenyl)sulfonyl-2-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O8S/c1-3-25-15-7-5-11(9-13(15)17(19)20)27(23,24)12-6-8-16(26-4-2)14(10-12)18(21)22/h5-10H,3-4H2,1-2H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGDOXYEZTYKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858416
Record name 3,3'-Sulfonylbis(6-ethoxybenzoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860563-20-8
Record name 3,3'-Sulfonylbis(6-ethoxybenzoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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